molecular formula C10H12ClNO2 B14911474 Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate

Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate

Cat. No.: B14911474
M. Wt: 213.66 g/mol
InChI Key: INTVFOUMCWBFKR-UHFFFAOYSA-N
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Description

Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate is an organic compound with a complex structure that includes an ester functional group, an amine group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate typically involves a multi-step process. One common method starts with the chlorination of a suitable aromatic precursor, followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods prioritize cost-effectiveness, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the aromatic ring.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both an aminomethyl group and a chlorinated aromatic ring allows for diverse chemical transformations and interactions.

Biological Activity

Methyl 2-(4-(aminomethyl)-2-chlorophenyl)acetate, a compound with significant potential in medicinal chemistry, has been evaluated for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound.

This compound is synthesized through various methods, often involving the reaction of chlorinated phenyl compounds with amino acids or their derivatives. The compound's structure can be represented as follows:

Molecular Formula C10H12ClNO2\text{Molecular Formula }C_{10}H_{12}ClNO_2

This compound features a chlorophenyl group, which is known to enhance biological activity due to its ability to interact with various biological targets.

Biological Activity

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that this compound has an IC50 value ranging from 1.8 µM to 4.5 µM against MCF-7 breast cancer cells, indicating potent anticancer properties comparable to established chemotherapeutics like Doxorubicin .

CompoundIC50 (µM)Cell Line
This compound1.8 - 4.5MCF-7 (Breast Cancer)
Doxorubicin1.2MCF-7

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells and inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division . This action leads to cell cycle arrest and ultimately results in programmed cell death.

3. Other Biological Activities

Beyond its anticancer properties, this compound has displayed anti-inflammatory and antimicrobial activities in preliminary studies. The presence of the amino group enhances its interaction with biological targets, potentially leading to therapeutic applications beyond oncology.

Case Studies

Case Study 1: Cytotoxicity Evaluation

In a study conducted on a series of chlorophenyl derivatives, this compound was evaluated alongside other compounds for cytotoxicity against several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The results indicated that the compound showed significant inhibition of cell growth, particularly in HeLa cells, with an IC50 value of 9.9 µM , demonstrating its potential as a lead compound for further development .

Case Study 2: In Vivo Studies

Further investigations into the in vivo efficacy of this compound have been initiated using zebrafish embryos as a model organism. The preliminary results suggest that the compound not only inhibits tumor growth but also shows low toxicity to normal cells, indicating a favorable therapeutic index .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)-2-chlorophenyl]acetate

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)5-8-3-2-7(6-12)4-9(8)11/h2-4H,5-6,12H2,1H3

InChI Key

INTVFOUMCWBFKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)CN)Cl

Origin of Product

United States

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